molecular formula C7H5N5S2 B1678029 3,5-Dithiocyanatopyridine-2,6-diamine CAS No. 2645-32-1

3,5-Dithiocyanatopyridine-2,6-diamine

Cat. No. B1678029
CAS RN: 2645-32-1
M. Wt: 223.3 g/mol
InChI Key: ZXOBLNBVNROVLC-UHFFFAOYSA-N
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Description

3,5-Dithiocyanatopyridine-2,6-diamine, also known as PR-619, is a cell-permeable, non-selective, and reversible DUB inhibitor . It has a molecular weight of 223.3 Da and is synthetic .


Molecular Structure Analysis

The molecule has 14 heavy atoms, 6 aromatic heavy atoms, 2 rotatable bonds, 3 H-bond acceptors, and 2 H-bond donors . The molar refractivity is 55.99 .


Chemical Reactions Analysis

3,5-Dithiocyanatopyridine-2,6-diamine is known to control the biological activity of DUB . It induces polyubiquitinated protein accumulation in cells without directly affecting proteasome activity .


Physical And Chemical Properties Analysis

The compound is a solid with a beige color . It is soluble in DMSO at 50 mg/mL . It has a Log Po/w (iLOGP) of 1.34 . The water solubility is 1.36 mg/ml .

Scientific Research Applications

  • Coordination Chemistry and Luminescent Lanthanide Compounds : Derivatives of pyridine-based ligands, similar to 3,5-Dithiocyanatopyridine-2,6-diamine, are used in coordination chemistry. These compounds are particularly significant in creating luminescent lanthanide compounds for biological sensing, as well as iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Complexation in Metal(II) Chloride Systems : Studies on the complexation of similar pyrimidine derivatives with diamines in the presence of NiII and CoII salts have led to the synthesis of new complexes. These complexes have applications in understanding the electrochemical properties of metal-ligand systems (Beloglazkina et al., 2005).

  • Synthesis of Fluorinated Polyimides : Novel diamine monomers, including pyridine derivatives, have been synthesized for creating fluorinated polyimides. These polyimides have applications in various fields due to their low water absorption rate, low dielectric constant, and high thermal stability (Madhra et al., 2002).

  • Yttrium(III) Complexes with Schiff Base Macrocyclic Ligands : Pyridine-based ligands have been utilized in the creation of yttrium(III) complexes. These complexes have potential applications in materials science and coordination chemistry (Radecka-Paryzek & Patroniak-Krzyminiewska, 1995).

  • Synthesis of Novel Polyimides : Aromatic diamine monomers containing pyridine units have been synthesized and used to prepare a series of polyimides. These polyimides are notable for their thermal behavior, solubility, and structural properties (Zhang et al., 2005).

  • Fluorescent Poly(Pyridine-Imide) Acid Chemosensors : Novel diamines containing pyridine have been synthesized for the preparation of poly(pyridine-imide), which acts as an "off–on" fluorescent switcher for acids. This has potential applications in sensing technologies (Wang et al., 2008).

Safety And Hazards

The compound is classified as a warning signal word . The hazard statements include H317-H319 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOBLNBVNROVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1SC#N)N)N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384716
Record name 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dithiocyanatopyridine-2,6-diamine

CAS RN

2645-32-1
Record name 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Akhadov - 2020 - digitalrepository.unm.edu
Abnormal functioning of small GTPases is implicated in a variety of diseases, ranging from neurological and developmental diseases to cancer. In fact, mutant GTPases are found in up …
Number of citations: 0 digitalrepository.unm.edu
Z Gao, A Wang, Y Zhao, X Zhang, X Yuan, N Li… - ACS …, 2022 - ACS Publications
Ubiquitination is a major posttranslational modification of proteins that affects their stability, and E3 ligases play a key role in ubiquitination by specifically recognizing their substrates. …
Number of citations: 2 pubs.acs.org
S De Marco, B Torsello, E Minutiello, I Morabito… - FEBS …, 2023 - Wiley Online Library
Clear cell Renal Cell Carcinoma (ccRCC) is the most common and metastatic urological cancer. Molecular players of ccRCC progression and metastasis are not completely known. …
Number of citations: 14 febs.onlinelibrary.wiley.com
J Chu, JG Li, NE Hoffman, M Madesh… - Journal of …, 2015 - Wiley Online Library
A major hallmark feature of Alzheimer's disease is the accumulation of amyloid β (Aβ), whose formation is regulated by the γ‐secretase complex and its activating protein (also known as …
Number of citations: 18 onlinelibrary.wiley.com

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